molecular formula C10H16N2O B053650 2-(3,5-Dimethylfuran-2-YL)piperazine CAS No. 111781-41-0

2-(3,5-Dimethylfuran-2-YL)piperazine

Cat. No.: B053650
CAS No.: 111781-41-0
M. Wt: 180.25 g/mol
InChI Key: SCULCRLNGGNHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylfuran-2-YL)piperazine (CAS: 111781-41-0) is a piperazine derivative featuring a 3,5-dimethylfuran substituent at the 2-position of the piperazine ring. Its molecular structure (C₁₀H₁₆N₂O) combines the six-membered piperazine ring with a fused dimethylfuran moiety, which introduces steric and electronic modifications compared to simpler arylpiperazines . The compound’s furan ring, with its oxygen heteroatom and methyl groups, may influence solubility, lipophilicity, and receptor binding profiles.

Properties

CAS No.

111781-41-0

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(3,5-dimethylfuran-2-yl)piperazine

InChI

InChI=1S/C10H16N2O/c1-7-5-8(2)13-10(7)9-6-11-3-4-12-9/h5,9,11-12H,3-4,6H2,1-2H3

InChI Key

SCULCRLNGGNHKH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C2CNCCN2)C

Canonical SMILES

CC1=CC(=C(O1)C2CNCCN2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Piperazine Derivatives

Substituent Effects on Solubility and Physicochemical Properties

The solubility of piperazine derivatives is highly dependent on substituent type, position, and spacer groups. For example:

  • Direct attachment of aryl groups: Compounds like 8a (N-phenylpiperazinyl-quinolone) exhibit low solubility (<20 μM at pH 2.0 and 6.5) due to reduced polarity .
  • Spacer groups : Ethylene or methylene spacers between piperazine and core structures (e.g., 8ac, 8ad) improve solubility (>80 μM) by increasing flexibility and reducing planar rigidity .
  • 2-(3,5-Dimethylfuran-2-YL)piperazine : The absence of a spacer and the hydrophobic dimethylfuran group suggest moderate solubility, comparable to directly attached arylpiperazines. The furan oxygen may slightly enhance polarity, but steric hindrance from methyl groups could limit aqueous solubility.

Table 1: Solubility and Substituent Relationships

Compound Substituent Spacer Solubility (μM) pKa (Piperazine N)
8a N-phenyl None <20 ~3.8
8ac Ethylene-linked aryl Yes >80 ~6–7
2-(3,5-Dimethylfuran-2-YL) 3,5-Dimethylfuran None *Predicted: 20–40 *Estimated: ~4–5

Receptor Binding and Pharmacological Activity

Serotonin Receptor (5-HT1A) and Transporter (SERT) Affinity
  • Homopiperazine vs. Piperazine : Homopiperazine derivatives (e.g., compound 3) show higher 5-HT1A/SERT binding than piperazine analogs (e.g., compound 7), emphasizing the role of ring size in receptor compatibility .
  • Substituent position : In COVID-19 PLpro inhibitors, 4-methylpiperazine (compound 2) exhibits superior activity (IC₅₀ <0.015 μM) compared to 2- or 3-methyl analogs, highlighting positional sensitivity .
  • This compound: The 2-position furan substituent may sterically hinder interactions with receptors optimized for para-substituted aryl groups (e.g., 4-chlorophenyl in ).

Table 2: Binding Affinity Trends

Compound Substituent Target Activity (IC₅₀ or Ki)
Compound 3 4-Chlorophenyl homopiperazine 5-HT1A/SERT High affinity
Compound 2 4-Methylpiperazine PLpro <0.015 μM
2-(3,5-Dimethylfuran-2-YL) 2-Furanyl *Hypothetical *Untested

Anticancer and Antiproliferative Potential

Piperazine derivatives with aromatic substituents demonstrate variable anticancer activity:

  • K-562 leukemia cells : Piperazine analogs (e.g., compound A, IC₅₀ = 30.1 μg/mL) and triphenyl derivatives (compound F, IC₅₀ = 25.7 μg/mL) show moderate antiproliferative effects .

Key Differentiators and Unresolved Questions

  • Unique features : The dimethylfuran substituent distinguishes this compound from phenyl, pyridyl, or benzyl analogs. Its oxygen atom and methyl groups may confer distinct metabolic stability or toxicity profiles.
  • Knowledge gaps: Experimental data on solubility, binding affinity, and in vivo efficacy are lacking. Comparative studies with 4-substituted furan-piperazines could clarify positional effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.